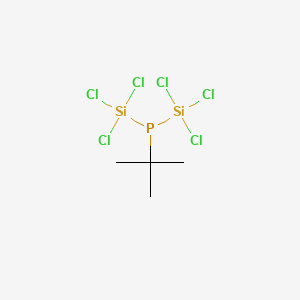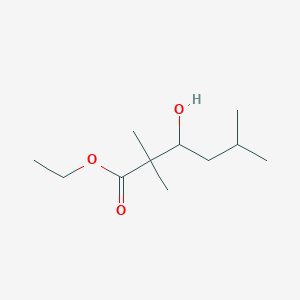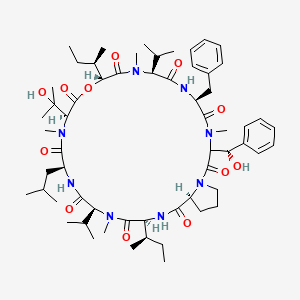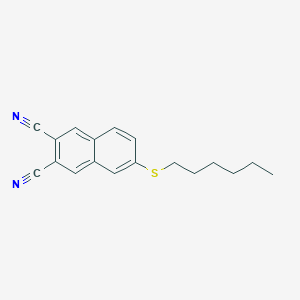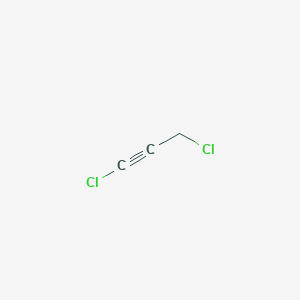
2-(Aminosulfanyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminosulfanyl)ethan-1-ol is an organic compound characterized by the presence of both an amino group (-NH2) and a sulfanyl group (-SH) attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as water or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 2-(Nitrosulfanyl)ethan-1-ol, which can be carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Aminosulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and sulfanyl compounds.
科学的研究の応用
2-(Aminosulfanyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
類似化合物との比較
Similar Compounds
Ethanolamine: Contains an amino group but lacks the sulfanyl group.
Cysteamine: Contains both amino and sulfanyl groups but differs in the carbon chain length.
Thioglycolic acid: Contains a sulfanyl group but lacks the amino group.
特性
| 138250-14-3 | |
分子式 |
C2H7NOS |
分子量 |
93.15 g/mol |
IUPAC名 |
2-aminosulfanylethanol |
InChI |
InChI=1S/C2H7NOS/c3-5-2-1-4/h4H,1-3H2 |
InChIキー |
GPBICYITRWEKAX-UHFFFAOYSA-N |
正規SMILES |
C(CSN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
